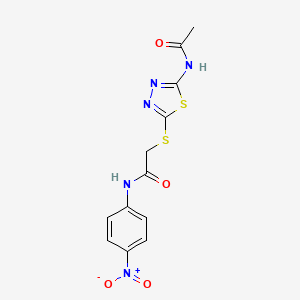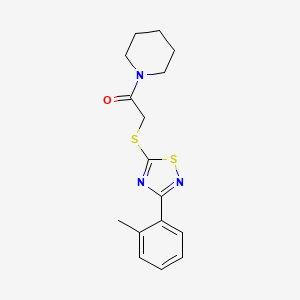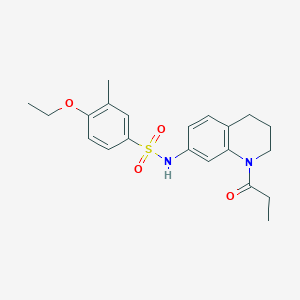
(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate” is also known as Upamostat . It is a small molecule that has been used in trials studying the treatment of Pancreatic Cancer . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also contains 1 (thio-) carbamate (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications
The compound (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate is characterized by its unique molecular structure, where the piperazine ring adopts a chair conformation. This molecule is notable for its E conformation across the C=N double bond, positioning the –OH group and the piperazine ring trans to one another. Intriguingly, the H atom of the hydroxy group is oriented away from the NH2 group, facilitating an intramolecular N—H⋯O contact involving the NH2 group and the oxime O atom. In its crystalline form, molecules are interconnected via strong N—H⋯O and O—H⋯N hydrogen bonds. These bonds form intricate tetrameric units through alternating R 2 2(6) and C(9) motifs, culminating in the formation of R 4 4(28) motifs within the crystal structure. This detailed understanding of the compound's molecular and crystallographic properties provides a foundational basis for exploring its scientific research applications beyond the excluded areas of drug use, dosage, and side effects (S. Sreenivasa et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate with hydroxylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate and hydroxylamine hydrochloride in a suitable solvent (e.g. methanol).", "Add the base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Monitor the reaction progress by TLC or other suitable analytical method.", "Once the reaction is complete, isolate the product by filtration or other suitable method.", "Purify the product by recrystallization or other suitable method." ] } | |
CAS RN |
137499-44-6 |
Product Name |
(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate |
Molecular Formula |
C10H20N4O3 |
Molecular Weight |
244.295 |
IUPAC Name |
tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)14-6-4-13(5-7-14)8(11)12-16/h16H,4-7H2,1-3H3,(H2,11,12) |
InChI Key |
OHJRUCKAUDVDHL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,3-benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2854280.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2854281.png)
![5-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2854282.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2854283.png)



![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide](/img/structure/B2854292.png)




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2854302.png)